REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]([O:11][CH3:12])=[O:10])=[CH:4][CH:3]=1.C(N(C(C)C)CC)(C)C.C[Sn](C)(C)[C:24]1[CH:29]=[CH:28][CH:27]=[CH:26][N:25]=1>C1(C)C=CC=CC=1>[N:25]1[CH:26]=[CH:27][CH:28]=[CH:29][C:24]=1[C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]([O:11][CH3:12])=[O:10])=[CH:4][CH:3]=1
|
Name
|
|
Quantity
|
7.85 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=C1)CC(=O)OC
|
Name
|
|
Quantity
|
95 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
7.97 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(CC)C(C)C
|
Name
|
|
Quantity
|
9.5 g
|
Type
|
reactant
|
Smiles
|
C[Sn](C1=NC=CC=C1)(C)C
|
Name
|
tetrakis(triphenylphosphane)palladium(0)
|
Quantity
|
0.4 g
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture is then heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 18 h
|
Duration
|
18 h
|
Type
|
TEMPERATURE
|
Details
|
Cooling
|
Type
|
WASH
|
Details
|
by washing with 100 ml each of 1N hydrochloric acid and saturated sodium bicarbonate solution
|
Type
|
EXTRACTION
|
Details
|
each extracted with 100 ml of dichloromethane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic phases were dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
Example VII is obtained after silica gel chromatography (toluene/ethyl acetate gradient 5: 1-1:1) as a colorless oil
|
Name
|
|
Type
|
|
Smiles
|
N1=C(C=CC=C1)C1=CC=C(C=C1)CC(=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |